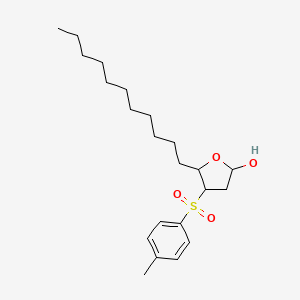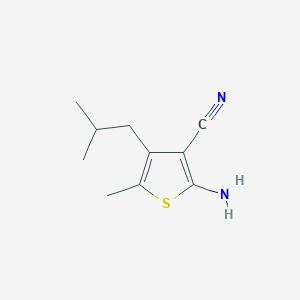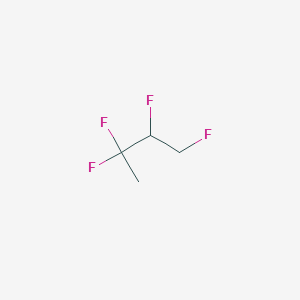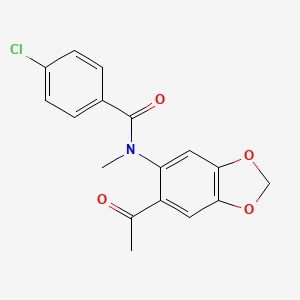
4-(4-Methylbenzene-1-sulfonyl)-5-undecyloxolan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylbenzene-1-sulfonyl)-5-undecyloxolan-2-ol is an organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to an oxolane ring with an undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzene-1-sulfonyl)-5-undecyloxolan-2-ol typically involves multiple steps. One common method starts with the sulfonylation of 4-methylbenzene (toluene) using sulfonyl chloride in the presence of a base such as pyridine or triethylamine . The resulting 4-methylbenzene-1-sulfonyl chloride is then reacted with an oxolane derivative under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation processes using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzene-1-sulfonyl)-5-undecyloxolan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of sulfonamides or sulfonate esters.
Scientific Research Applications
4-(4-Methylbenzene-1-sulfonyl)-5-undecyloxolan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing new antimicrobial agents.
Mechanism of Action
The mechanism by which 4-(4-Methylbenzene-1-sulfonyl)-5-undecyloxolan-2-ol exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: A precursor in the synthesis of the target compound.
4-Methylbenzenesulfonic acid: Another sulfonyl derivative with similar reactivity.
4-Chlorobenzenesulfonyl chloride: A structurally similar compound with different substituents.
Uniqueness
4-(4-Methylbenzene-1-sulfonyl)-5-undecyloxolan-2-ol is unique due to its combination of a sulfonyl group with an oxolane ring and a long undecyl chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
146174-46-1 |
|---|---|
Molecular Formula |
C22H36O4S |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-5-undecyloxolan-2-ol |
InChI |
InChI=1S/C22H36O4S/c1-3-4-5-6-7-8-9-10-11-12-20-21(17-22(23)26-20)27(24,25)19-15-13-18(2)14-16-19/h13-16,20-23H,3-12,17H2,1-2H3 |
InChI Key |
KPFKCYFAIAFTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1C(CC(O1)O)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole](/img/structure/B12549581.png)
![3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12549588.png)
![1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B12549589.png)


![Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)-](/img/structure/B12549598.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-](/img/structure/B12549606.png)
